

Oral Administration of ART899 in Mouse Models: Applications and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ART899

Cat. No.: B15584194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART899 is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.^{[1][2]} With an IC₅₀ of 180 nM for Polθ MMEJ activity and improved in vivo stability over its predecessors, **ART899** presents a promising therapeutic agent, particularly as a radiosensitizer in cancer therapy.^[1] Preclinical studies in mouse models have demonstrated that oral administration of **ART899** in combination with fractionated radiation significantly inhibits tumor growth and enhances survival in human colon cancer xenografts.^{[2][3][4]} Notably, this combination therapy is well-tolerated, showing no significant signs of toxicity in the treated animals.^{[3][4]} This document provides detailed application notes and protocols for the oral administration of **ART899** in mouse models, based on available preclinical data, to guide researchers in designing and executing further studies.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered ART899 with Radiation

Mouse Model	Tumor Type	Treatment Group	Dosing Regimen	Outcome
HCT116 Xenograft	Human Colon Carcinoma	Vehicle	Not Applicable	Tumor Growth
ART899	150 mg/kg, twice daily for 12 days		Minimal effect on tumor growth alone	
10 x 2 Gy Radiation + Vehicle	Days 1-5 and 8-12		Tumor growth delay	
10 x 2 Gy Radiation + ART899	150 mg/kg, twice daily for 12 days		Significant tumor growth delay and improved survival	

Source: Data compiled from preclinical studies on HCT116 tumor-bearing mice.[3][4]

Table 2: Pharmacokinetic Profile of Oral ART899 in Mice

Dose	Time Point (post-last dose)	Mean Plasma Concentration (ng/mL)
50 mg/kg	0.5 hr	~1000
1 hr	~1500	
2 hr	~1200	
4 hr	~500	
8 hr	~100	
12 hr	<100	
150 mg/kg	0.5 hr	~3000
1 hr	~4500	
2 hr	~4000	
4 hr	~2000	
8 hr	~500	
12 hr	~200	

Note: Plasma concentrations are approximated from graphical data presented in cited literature.[3][4]

Experimental Protocols

Protocol 1: Preparation of ART899 for Oral Administration

Materials:

- ART899 powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Sterile microcentrifuge tubes

- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Calculate the required amount of **ART899** and vehicle based on the desired concentration and the number of animals to be dosed. For a 150 mg/kg dose in a 20g mouse, with a dosing volume of 10 mL/kg, the required concentration is 15 mg/mL.
- Weigh the precise amount of **ART899** powder using an analytical balance.
- Transfer the powder to a sterile microcentrifuge tube.
- Add the calculated volume of vehicle to the tube.
- Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Visually inspect the suspension to ensure there are no large aggregates.
- Prepare the formulation fresh daily and store at room temperature, protected from light, until use.

Protocol 2: Oral Gavage Administration of **ART899** in Mice

Materials:

- Prepared **ART899** suspension
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch curved)
- Syringes (1 mL)

- Animal scale

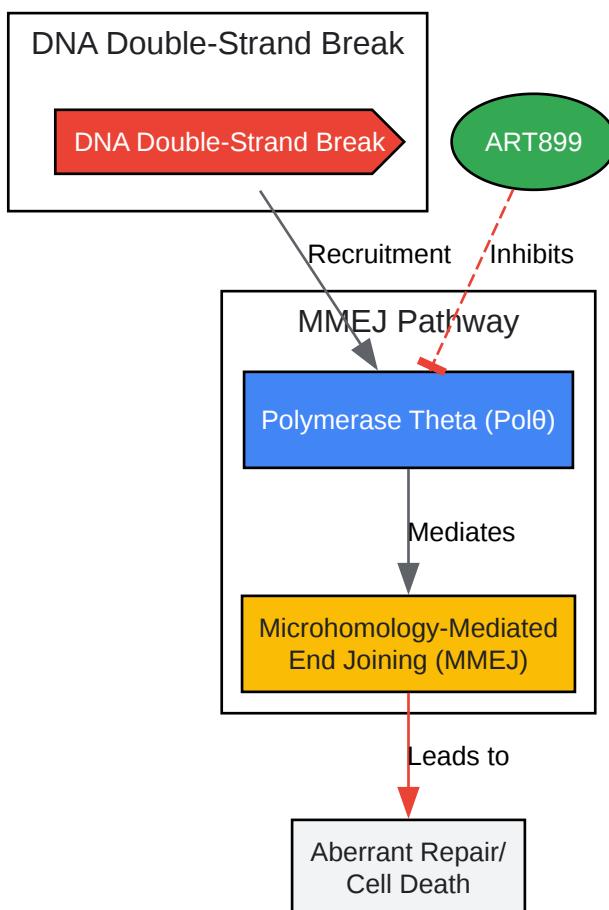
Procedure:

- Weigh each mouse to determine the precise volume of **ART899** suspension to be administered. The volume is calculated as: (Body Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL).
- Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
- Measure the correct volume of the **ART899** suspension into a 1 mL syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Caution: Ensure the needle does not enter the trachea.
- Slowly dispense the contents of the syringe into the stomach.
- Gently remove the gavage needle.
- Monitor the mouse for a few minutes post-administration for any signs of distress, such as choking or difficulty breathing.
- Return the mouse to its cage.
- For studies involving repeated dosing, this procedure is typically performed twice daily.[3][4]

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

- HCT116 human colon carcinoma cells
- Immunocompromised mice (e.g., nude or SCID)
- Matrigel or similar basement membrane matrix


- Calipers
- **ART899** suspension
- Radiation source

Procedure:

- Tumor Implantation:
 - Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
 - Subcutaneously inject the cell suspension (e.g., 1×10^6 cells in 100 μL) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm^3).
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - Randomize mice into treatment groups (e.g., Vehicle, **ART899** alone, Radiation + Vehicle, Radiation + **ART899**).
 - Begin oral administration of **ART899** or vehicle as described in Protocol 2. A typical regimen is 150 mg/kg twice daily.[3][4]
- Radiation Treatment:
 - For combination therapy groups, administer fractionated radiation (e.g., 2 Gy per fraction for 10 fractions over 12 days, with a weekend break).[3][4]
- Continued Monitoring:


- Continue to monitor tumor volume, body weight, and overall animal health throughout the study.
- Euthanize mice when tumors reach a predetermined endpoint size or if signs of significant toxicity are observed.
- Data Analysis:
 - Compare tumor growth rates and survival times between the different treatment groups to assess the efficacy of **ART899** as a radiosensitizer.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ART899** in inhibiting the Polθ-mediated MMEJ pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the *in vivo* efficacy of oral **ART899**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ART899 | DNA Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Oral Administration of ART899 in Mouse Models: Applications and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15584194#oral-administration-of-art899-in-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com